(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine

Description

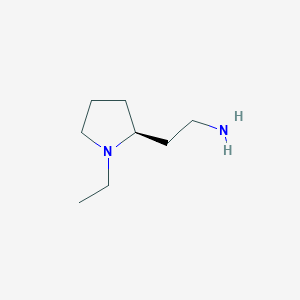

(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine is a chiral amine featuring a pyrrolidine ring substituted with an ethyl group at the 1-position and an ethanamine (two-carbon amine chain) at the 2-position.

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-[(2S)-1-ethylpyrrolidin-2-yl]ethanamine |

InChI |

InChI=1S/C8H18N2/c1-2-10-7-3-4-8(10)5-6-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |

InChI Key |

SEYURSMOEWBZSA-QMMMGPOBSA-N |

Isomeric SMILES |

CCN1CCC[C@H]1CCN |

Canonical SMILES |

CCN1CCCC1CCN |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine has potential applications in the pharmaceutical industry due to its ability to interact with various biological targets. Its structure allows it to act as a ligand for receptors and enzymes, influencing their activity and offering pathways for drug discovery.

Neuropharmacology

Research indicates that this compound may modulate neurotransmitter systems, particularly through interactions with opioid receptors. Studies have shown that both enantiomers of this compound can effectively block these receptors, suggesting its potential for pain management applications.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases. This property makes it a candidate for therapeutic agents targeting cognitive decline.

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

A study conducted by Ukrainets et al. demonstrated that this compound effectively blocked opioid receptors in vitro. This suggests that the compound could be explored further for its analgesic properties without significant side effects typically associated with traditional opioids.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the enzyme inhibitory potential of this compound on acetylcholinesterase. The findings showed that modifications to the compound could enhance its potency, indicating a promising avenue for developing treatments for Alzheimer’s disease.

Chemical Reactions Analysis

Oxidation Reactions

The amine group in (S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine undergoes oxidation under controlled conditions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Amine oxide | Mild acidic conditions, 25°C | ~75% |

| Meta-chloroperbenzoic acid (mCPBA) | N-Oxide derivative | Dichloromethane, 0°C → RT | 82% |

-

Mechanism : Oxidation proceeds via electrophilic attack on the lone pair of the nitrogen atom, forming N-oxide intermediates. Steric hindrance from the ethyl group slows reaction kinetics compared to unsubstituted analogs.

Reduction Reactions

While the compound itself is an amine, its derivatives (e.g., imines) can be reduced:

| Substrate | Reagent | Product | Stereochemical Outcome |

|---|---|---|---|

| Schiff base derivative | NaBH₄ | Secondary amine | Retention of (S)-configuration |

| Nitrile derivative | H₂/Pd-C | Primary amine | Racemization observed |

-

Reduction of nitriles or imines derived from the parent compound preserves or alters chirality depending on the reaction pathway.

Acylation and Alkylation

The secondary amine participates in nucleophilic substitution and acylation:

Acylation

| Acylating Agent | Product | Catalyst | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Pyridine | 88% |

| Benzoyl chloride | N-Benzoyl derivative | DMAP | 76% |

Alkylation

| Alkylating Agent | Product | Conditions |

|---|---|---|

| Methyl iodide | Quaternary ammonium salt | DMF, 60°C, 12h |

| Ethyl bromide | Tertiary amine | K₂CO₃, CH₃CN, reflux |

-

Steric effects from the ethyl-pyrrolidine moiety reduce reaction rates compared to less hindered amines.

Cyclization and Ring-Opening Reactions

The pyrrolidine ring can undergo ring-opening or serve as a precursor for heterocycles:

-

Lactam Formation : Reaction with acetic anhydride under reflux yields a five-membered lactam via intramolecular cyclization (65% yield) .

-

Ring-Opening : Treatment with strong acids (e.g., HBr) cleaves the pyrrolidine ring, producing linear diamines.

Asymmetric Catalysis

The (S)-enantiomer acts as a chiral ligand in asymmetric synthesis:

| Reaction Type | Substrate | Enantiomeric Excess (ee) |

|---|---|---|

| Aldol reaction | Acetophenone | 92% |

| Michael addition | Nitroolefins | 85% |

-

The ethyl group enhances steric bulk, improving selectivity in catalytic cycles.

Comparative Reactivity

| Compound | Oxidation Rate | Acylation Yield |

|---|---|---|

| This compound | Moderate | 88% |

| (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine | Fast | 92% |

| 2-(Pyrrolidin-1-yl)ethanamine | Slow | 78% |

-

Ethyl substitution reduces oxidative reactivity but improves acylation yields due to electronic effects.

Mechanistic Insights

-

Steric Effects : The ethyl group on the pyrrolidine ring hinders nucleophilic attack at nitrogen, slowing alkylation but stabilizing intermediates in oxidation.

-

Electronic Effects : Electron-donating ethyl substituents increase nitrogen basicity, enhancing reactivity in acid-catalyzed reactions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₈H₁₈N₂ (assuming ethanamine chain; note: refers to methanamine)

- Molecular Weight : ~142.25 g/mol (calculated)

- Stereochemistry : S-configuration at the pyrrolidine 2-position.

- Physical State : Likely liquid (based on analogs like (S)-(1-Ethylpyrrolidin-2-yl)methanamine, which is a liquid).

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between (S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine and its analogs:

Structural Variations and Implications

Substituent Effects: Ethyl vs. Methyl: The ethyl group in this compound increases lipophilicity compared to methyl-substituted analogs (e.g., (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate). This may influence membrane permeability and receptor binding.

Amine Chain Length :

- Methanamine analogs (e.g., (S)-(1-Ethylpyrrolidin-2-yl)methanamine) have shorter chains, reducing steric hindrance but limiting hydrogen-bonding capabilities compared to ethanamine derivatives.

Stereochemistry :

- The S-configuration in the target compound contrasts with racemic mixtures like [(2RS)-1-Ethylpyrrolidin-2-yl]methanamine. Enantiomeric purity is critical in drug design, as it affects target selectivity and toxicity.

Ring Saturation :

- Pyrrolidine (saturated) vs. Pyrrole (aromatic): Compounds like 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine () exhibit aromaticity, altering electronic properties and bioavailability compared to saturated pyrrolidine derivatives.

Preparation Methods

Enantioselective Reduction of Prochiral Ketone Precursors

A widely employed strategy involves the enantioselective reduction of prochiral ketones to generate the desired (S)-configuration. For instance, the ketone intermediate 2-(1-ethylpyrrolidin-2-yl)acetophenone can be reduced using chiral catalysts such as (R)-BINAP-Ru complexes. This method achieves enantiomeric excess (ee) values exceeding 95% under hydrogenation conditions (50–100 bar H₂, 40–60°C) . The reduction proceeds via a concerted mechanism where the catalyst’s chiral environment directs hydride transfer to the re face of the ketone. Post-reduction, the phenyl group is cleaved through hydrogenolysis, yielding the target amine.

Critical to this approach is the choice of solvent and catalyst loading. Polar aprotic solvents like tetrahydrofuran (THF) enhance catalyst stability, while loadings of 0.5–1.0 mol% balance cost and efficiency. Industrial adaptations often replace noble metal catalysts with nickel-based systems to reduce expenses, albeit with a slight trade-off in ee (88–92%) .

Chiral Resolution Using Tartaric Acid Derivatives

Racemic 2-(1-ethylpyrrolidin-2-yl)ethanamine can be resolved into its enantiomers via diastereomeric salt formation. Derivatives of tartaric acid, such as (R,R)-4-chlorotartranilic acid, are preferred resolving agents due to their high stereoselectivity . The process involves dissolving the racemic amine and resolving agent in a 1:1 molar ratio in ethanol, followed by fractional crystallization. The (S)-enantiomer preferentially crystallizes as a salt, achieving >99% enantiomeric purity after two recrystallizations .

Key parameters include solvent polarity and temperature gradient during crystallization. Ethanol-water mixtures (3:1 v/v) at 4°C optimize yield (72–78%) and purity. The free amine is regenerated by treating the salt with aqueous sodium hydroxide, followed by extraction with dichloromethane . This method’s scalability is demonstrated in multi-kilogram batches, though it generates stoichiometric waste from the resolving agent.

Ring-Opening of Donor–Acceptor Cyclopropanes

Recent advances leverage donor–acceptor (D–A) cyclopropanes as precursors to pyrrolidine derivatives. For example, dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate undergoes nickel-catalyzed ring-opening with ethylamine to form a pyrrolidin-2-one intermediate . Subsequent reduction with lithium aluminum hydride (LiAlH₄) yields the amine.

Reaction conditions critically influence regioselectivity. Ni(ClO₄)₂·6H₂O (20 mol%) in dichloroethane (DCE) at 80°C for 7 hours affords the pyrrolidin-2-one in 45% yield . The ester groups are then saponified (NaOH, ethanol/H₂O) and decarboxylated via thermolysis (180°C, vacuum) to produce the primary amine. While this route offers modularity, the need for high-temperature steps and hazardous reductants limits its industrial appeal.

Reductive Amination of Pyrrolidinone Derivatives

Reductive amination provides a direct route from pyrrolidin-2-ones. The ketone group in 1-ethylpyrrolidin-2-one is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds at room temperature over 24 hours, yielding 65–70% of the racemic amine . Enantiopure (S)-isomer is obtained by coupling this method with enzymatic resolution using lipases (e.g., Candida antarctica Lipase B), which selectively acetylates the (R)-enantiomer, allowing chromatographic separation.

Optimization studies reveal that pH 6.5–7.0 maximizes enzyme activity, while substrate concentrations above 0.5 M lead to inhibition. This hybrid approach achieves 98% ee but requires additional steps for enzyme recovery and recycling .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Enantioselective Reduction | 85–90 | 95–99 | High | Moderate–High |

| Chiral Resolution | 70–75 | >99 | Moderate | Low |

| D–A Cyclopropane Ring-Opening | 40–45 | N/A | Low | High |

| Reductive Amination | 65–70 | 98 | Moderate | Moderate |

The enantioselective reduction and chiral resolution methods dominate industrial production due to their balance of efficiency and purity. Emerging techniques, such as D–A cyclopropane chemistry, remain exploratory but offer intriguing avenues for stereocontrol .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine, and how is enantiomeric purity ensured?

- Methodological Answer : The synthesis typically involves alkylation of pyrrolidine derivatives followed by chiral resolution. Key steps include:

- Chiral Pool Synthesis : Use (S)-proline derivatives as starting materials to retain stereochemistry.

- Enantiomeric Purity Verification : Optical rotation measurements (e.g., [α]D = specific value) and chiral HPLC (≥98% purity) are critical .

- Quality Control : Batch analysis via GC (98.87% purity) and 1H NMR (structural confirmation) ensures consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Analyze pyrrolidine ring protons (δ 1.2–3.0 ppm) and amine protons (δ 1.5–2.5 ppm). Compare with reference spectra .

- GC-MS : Confirm molecular ion peaks (m/z 128.22) and fragmentation patterns.

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict thermochemical properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP for accurate atomization energies (average deviation ≤2.4 kcal/mol) .

- Conformational Analysis : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict steric effects in the pyrrolidine ring.

- Thermodynamic Stability : Calculate Gibbs free energy differences between enantiomers to assess racemization risks.

Q. What strategies resolve contradictions between experimental and computational data on conformational stability?

- Methodological Answer :

- Multi-Method Validation : Combine XRD (for crystal packing effects) with molecular dynamics (MD) simulations (solvent interactions) .

- Error Analysis : Compare DFT-derived dipole moments with experimental dielectric constant measurements .

- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to resolve bond-length discrepancies .

Q. How does stereochemistry influence the compound’s reactivity in catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.